m-PEG8-succinimidyl carbonate
CAS No.: 1372860-04-2
Cat. No.: VC0536221
Molecular Formula: C22H39NO13
Molecular Weight: 525.55
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1372860-04-2 |
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Molecular Formula | C22H39NO13 |
Molecular Weight | 525.55 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl carbonate |
Standard InChI | InChI=1S/C22H39NO13/c1-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-22(26)36-23-20(24)2-3-21(23)25/h2-19H2,1H3 |
Standard InChI Key | KGBOFEYHJAHPNI-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
m-PEG8-succinimidyl carbonate is characterized by specific chemical properties that define its functionality and applications. The compound has a well-defined structure and properties that make it suitable for bioconjugation reactions.
Basic Chemical Information
m-PEG8-succinimidyl carbonate contains a methoxy-terminated polyethylene glycol chain with 8 ethylene oxide units linked to a succinimidyl carbonate group. This structure provides both reactivity and solubility benefits necessary for its applications in biochemical research .
Table 1: Chemical Properties of m-PEG8-succinimidyl carbonate
Property | Value |
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CAS Number | 1372860-04-2 |
Molecular Formula | C22H39NO13 |
Molecular Weight | 525.54 g/mol |
Chemical Name | 2,5-dioxopyrrolidin-1-yl 2,5,8,11,14,17,20,23-octaoxapentacosan-25-yl carbonate |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O |
InChIKey | KGBOFEYHJAHPNI-UHFFFAOYSA-N |
Appearance | Solid Powder |
Purity | ≥98% (typical commercial grade) |
The physical structure consists of a linear PEG chain with a methoxy group at one end and a succinimidyl carbonate group at the other. The succinimidyl carbonate functions as an activated ester, making it highly reactive toward nucleophiles, particularly primary amines .
Physical and Chemical Characteristics
The compound exists as a solid powder at room temperature. Its solubility profile is favorable for laboratory applications, being soluble in several organic solvents including DMSO, dichloromethane (DCM), and DMF . The hydrophilic nature of the PEG chain contributes significantly to the compound's ability to increase the water solubility of conjugated molecules, which is particularly important for biological applications .
The succinimidyl carbonate group is sensitive to hydrolysis, especially in aqueous environments at higher pH values. This reactivity is beneficial for conjugation reactions but necessitates proper storage conditions to maintain stability .
Synthesis and Preparation Methods
The synthesis of m-PEG8-succinimidyl carbonate involves the activation of a methoxy-terminated PEG chain with specific reagents to introduce the succinimidyl carbonate functional group. Several methods have been developed, with recent advancements focusing on simplifying the process and improving yields.
Improved Synthesis Method
An improved method for the preparation of succinimidyl carbonate polyethylene glycol derivatives like m-PEG8-succinimidyl carbonate involves using commercially available N,N'-disuccinimidyl carbonate. This approach offers several advantages over traditional methods, including higher yields and simpler procedures .
The general procedure involves:
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Dissolving monomethoxypolyethylene glycol (1 mmol) in 5-25 mL of dry dioxane by heating in a water bath.
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Adding N,N'-disuccinimidyl carbonate (5-7 mmol dissolved in 10 mL of dry acetone) to the solution.
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Allowing the reaction to proceed at room temperature for approximately 6 hours.
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Precipitating the activated PEG directly from the clear solution by adding diethyl ether (3-4 volumes).
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Collecting and drying the precipitate to obtain the final product .
This method significantly simplifies the preparation process compared to older methods that were more labor-intensive and potentially hazardous. The activation of the PEG with N,N'-disuccinimidyl carbonate results in the formation of the succinimidyl carbonate group, which is essential for its reactivity with amine-containing molecules .
Applications in PROTAC Development
The primary application of m-PEG8-succinimidyl carbonate is in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. The compound serves as a crucial linker component in these complex structures, connecting two functionally distinct ligands.
Role in PROTAC Structure
PROTACs contain two different ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other to the target protein. m-PEG8-succinimidyl carbonate provides the chemical means to connect these two components through reaction with amine groups present in either ligand .
The resulting PROTAC molecules exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to targeting proteins that are challenging to inhibit with traditional small molecule inhibitors .
Advantages as a PROTAC Linker
m-PEG8-succinimidyl carbonate offers several advantages as a linker for PROTAC development:
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Enhanced Water Solubility: The PEG component increases the water solubility of the resulting PROTAC molecules, which is crucial for their therapeutic efficacy in biological systems .
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Optimal Spacing: The PEG8 chain length provides appropriate spacing between the two ligands, allowing them to bind to their respective targets simultaneously, which is necessary for PROTAC function .
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Stable Conjugation: The succinimidyl carbonate group reacts with primary amines to form stable urethane linkages, which maintain structural integrity under physiological conditions .
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Improved Pharmacokinetic Properties: PEGylation generally enhances the pharmacokinetic properties of therapeutic molecules, including increased circulation time and reduced immunogenicity .
These properties make m-PEG8-succinimidyl carbonate particularly valuable in the rapidly evolving field of targeted protein degradation, where linker design is a critical factor in determining PROTAC efficacy.
Reaction Mechanisms
The chemical reactivity of m-PEG8-succinimidyl carbonate is central to its applications in bioconjugation and PROTAC development. Understanding its reaction mechanisms provides insights into optimal conditions for its use.
Reaction with Amine Nucleophiles
The succinimidyl carbonate group in m-PEG8-succinimidyl carbonate reacts preferentially with primary amines, particularly lysine residues in proteins, to form stable urethane (carbamate) bonds. The reaction mechanism involves:
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Nucleophilic attack by the amine on the carbonyl carbon of the succinimidyl carbonate group.
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Formation of a tetrahedral intermediate.
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Departure of the N-hydroxysuccinimide leaving group.
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Formation of a stable urethane linkage between the PEG chain and the amine-containing molecule .
This reaction typically proceeds under mild conditions (pH 7-9) and is highly selective for primary amines. The resulting urethane bonds are stable under physiological conditions, making them suitable for biological applications .
Selectivity and Specificity
According to studies on PEG-succinimidyl carbonate derivatives, these reagents preferentially react with lysine residues but can also react with histidine and tyrosine in proteins. The reaction hierarchy follows: lysine > histidine > tyrosine, with lysine being the most reactive due to the nucleophilicity of its primary amine group .
Table 2: Reactivity of PEG-Succinimidyl Carbonate with Protein Residues
Amino Acid Residue | Relative Reactivity | Bond Stability | Effect on Protein |
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Lysine | High | Stable | Abolition of positive charge |
Histidine | Moderate | Less stable | Potential instability of conjugate |
Tyrosine | Low | Stable | Minimal effect on protein structure |
Conjugation to histidine can result in unstable bonds, which may be a consideration in certain applications. Additionally, reaction with lysine residues abolishes the positive charge at the site of conjugation, which may affect protein function in some cases .
Condition | Recommendation |
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Storage Temperature | -20°C |
Storage Duration | ≥12 months if stored properly |
Stock Solution Storage | 0-4°C for 1 month |
Physical State | Solid powder |
Solubility | DMSO, DCM, DMF |
Shipping Condition | Ambient temperature as non-hazardous chemical |
The compound should be stored in a dry, dark environment to maintain its reactivity. Repeated freezing and thawing should be avoided to prevent degradation of the active succinimidyl carbonate group .
Comparison with Other PEG Derivatives
m-PEG8-succinimidyl carbonate belongs to a family of PEG derivatives used in bioconjugation and drug development. Comparing its properties with those of related compounds provides context for its specific applications and advantages.
Structural Analogs with Different PEG Lengths
Several structural analogs of m-PEG8-succinimidyl carbonate with different PEG chain lengths are available for various applications:
Table 4: Comparison of PEG-Succinimidyl Carbonate Derivatives with Different Chain Lengths
The choice of PEG chain length depends on the specific requirements of the application, with longer chains generally providing greater water solubility and extended circulation time, at the cost of increased steric hindrance .
Alternative Activated PEG Derivatives
Beyond the succinimidyl carbonate family, several other activated PEG derivatives are available for bioconjugation:
Table 5: Comparison of Different Activated PEG Types
Different activated PEG derivatives are selected based on the specific requirements of the application, including desired reaction selectivity, bond stability, and effect on protein charge .
Recent Research and Future Directions
The field of PEGylation and PROTAC development continues to evolve, with ongoing research exploring new applications and optimizations for compounds like m-PEG8-succinimidyl carbonate.
Advances in PEGylation Strategies
Recent studies have highlighted the importance of PEGylation in enhancing the stability and efficacy of therapeutic proteins. Research has shown that early 5-kDa PEG has been largely superseded by linear and branched 12-, 20-, and 40-kDa PEGs for various therapeutic applications .
Examples of successful PEGylated proteins include:
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Peginterferon alfa-2b (PegIntron) – modified with one 12-kDa linear PEG
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Pegfilgrastim (G-CSF) – modified with one 20-kDa linear PEG
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Erythropoietin (mPEG-epoetin beta) – modified with one 30-kDa linear PEG
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Anti-tumor necrosis factor (certolizumab pegol) – modified with one branched 40-kDa PEG
These advances demonstrate the clinical impact of PEGylation in extending drug half-life, improving stability, reducing immunogenicity, and enhancing therapeutic efficacy .
Optimization of PEG Chain Length and Structure
Studies comparing different molecular weights of PEG molecules have shown that the optimal chain length can significantly impact functional cell recovery and immunoprotection. For example, in pancreatic islet transplantation research, PEG 20 kDa provided better graft function than PEG 8 kDa and PEG 35 kDa .
Research in PEGylation kinetics has also revealed that the rate of PEGylation decreases with each successive PEGylation step. This suggests that the protein becomes less accessible to PEG chains after initial PEGylation, which is an important consideration in optimizing PEGylation reactions .
These findings highlight the importance of selecting the appropriate PEG derivative and chain length for specific applications, with molecular weight being a critical parameter affecting both physical properties and biological performance.
Future Directions in PROTAC Development
As the field of targeted protein degradation continues to grow, there is increasing focus on optimizing linker design for improved PROTAC efficacy. Future research directions involving m-PEG8-succinimidyl carbonate and related compounds include:
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Developing linkers with precisely tuned physicochemical properties for specific target protein-ligase pairs.
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Exploring the impact of linker flexibility and hydrophilicity on PROTAC function.
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Investigating novel conjugation chemistries for more selective protein targeting.
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Combining PEG linkers with cleavable elements for controlled release in specific cellular environments.
These research directions are likely to further enhance the utility of m-PEG8-succinimidyl carbonate in drug discovery and development efforts.
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